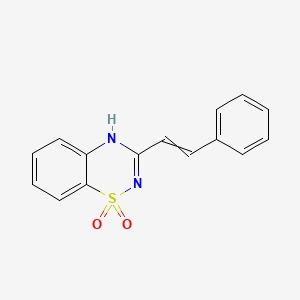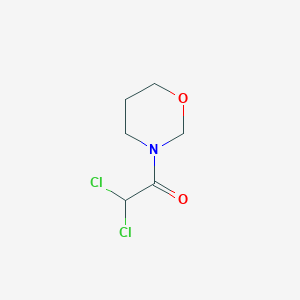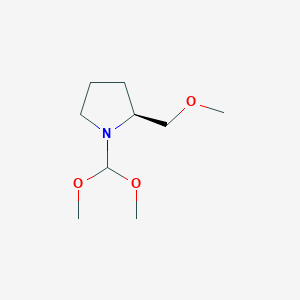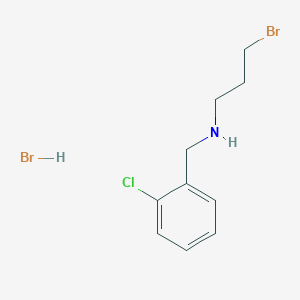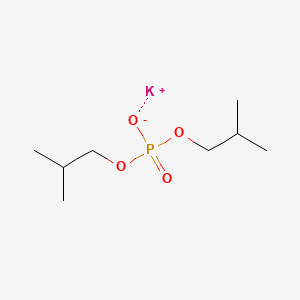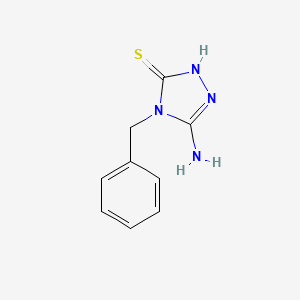
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone is a compound that features both a phenyl ring substituted with a hydroxy and iodine group, and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heteroaromatic systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone typically involves the coupling of a thiophene derivative with a phenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: (4-Oxo-3-iodophenyl)(thiophen-2-yl)methanone.
Reduction: (4-Hydroxyphenyl)(thiophen-2-yl)methanone.
Substitution: (4-Hydroxy-3-substituted phenyl)(thiophen-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydroxyphenyl)(thiophen-2-yl)methanone: Lacks the iodine substituent, which may affect its reactivity and biological activity.
(4-Iodophenyl)(thiophen-2-yl)methanone: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
(4-Hydroxy-3-chlorophenyl)(thiophen-2-yl)methanone: Substitutes chlorine for iodine, which may alter its chemical and biological properties.
Uniqueness
The presence of both a hydroxy and iodine group in (4-Hydroxy-3-iodophenyl)(thiophen-2-yl)methanone makes it unique. The hydroxy group enhances its ability to form hydrogen bonds, while the iodine atom increases its reactivity in substitution reactions. This combination of properties makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
66203-50-7 |
|---|---|
Molekularformel |
C11H7IO2S |
Molekulargewicht |
330.14 g/mol |
IUPAC-Name |
(4-hydroxy-3-iodophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7IO2S/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6,13H |
InChI-Schlüssel |
WUEDLUDGQHRZBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


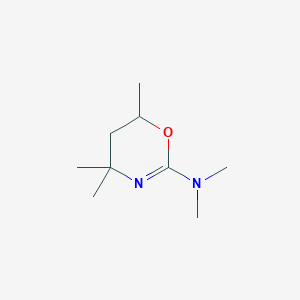
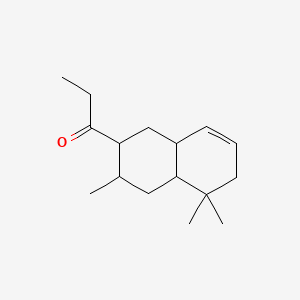
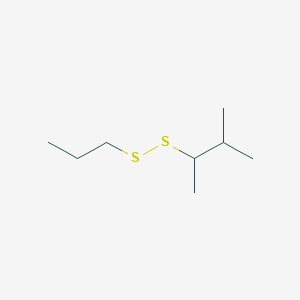
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)

